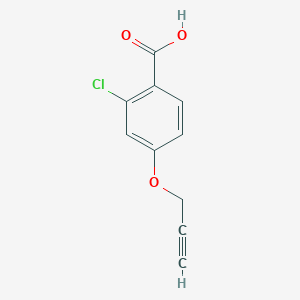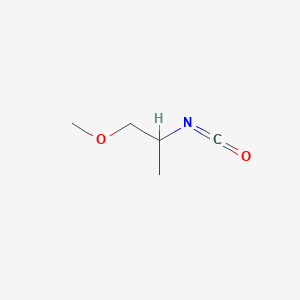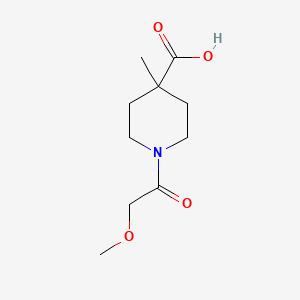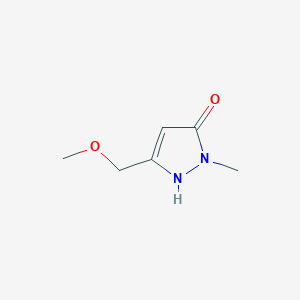![molecular formula C17H18N4O B1401046 2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol CAS No. 1361114-63-7](/img/structure/B1401046.png)
2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol
Vue d'ensemble
Description
The compound “2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol” is a complex organic molecule. It contains several functional groups including an aminomethyl group (-NH2), a pyrazole ring, and a pyridine ring .
Molecular Structure Analysis
The molecule contains a pyrazole ring and a pyridine ring, which are both aromatic and contribute to the stability of the molecule. The presence of the aminomethyl group (-NH2) could make the molecule a potential ligand for metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like -OH and -NH2 would likely make the compound somewhat soluble in water .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of complexes and derivatives related to this compound have been a significant focus of research. For example, new complexes with pyridylpyrazole ligands, including those similar in structure to the specified compound, have been synthesized and studied for their structural properties and chemical behavior. The influence of substituents on the apparent allyl rotation in palladium complexes has been explored, revealing insights into the solvent effects and substituent influence on molecular dynamics (Montoya et al., 2007).
Chemical Reactions and Ligand Behavior
The reactivity of related pyrazole derivatives under various conditions has been studied extensively. For instance, the preparation, separation, and characterization of regioisomers of N-hydroxyalkylpyridylpyrazole ligands and their coordination to different metal centers (Pd(II), Pt(II), and Zn(II)) have been investigated. This research sheds light on the ligands' coordination chemistry and the structural impact of regioisomeric forms on metal-ligand interactions (Luque et al., 2011).
Potential Biological Applications
Although specific details on biological applications of "2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol" itself are scarce, research into similar compounds has hinted at potential biological and pharmacological activities. The synthesis of pyrazole derivatives and their evaluation for antibacterial and antifungal activities exemplify the ongoing efforts to explore the medical and biological relevance of such compounds (Swarnkar et al., 2014).
Material Science and Sensor Development
Research into pyridine-based derivatives, including those structurally related to the compound of interest, has contributed to the development of chemosensors for metal ion detection. This area of research is crucial for environmental monitoring and biomedical applications, showcasing the versatility of pyrazole and pyridine derivatives in sensor technology (Pan et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[5-[3-(aminomethyl)phenyl]-4-pyridin-4-ylpyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c18-11-13-2-1-3-15(10-13)17-16(12-20-21(17)8-9-22)14-4-6-19-7-5-14/h1-7,10,12,22H,8-9,11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSLWYHUHOBXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=NN2CCO)C3=CC=NC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





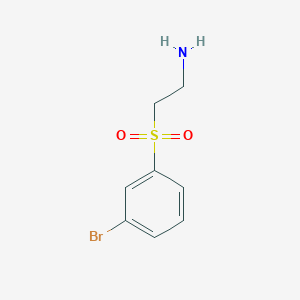
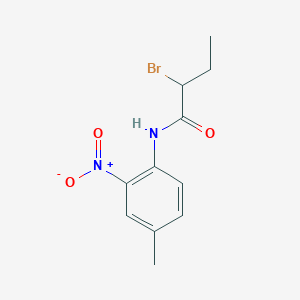
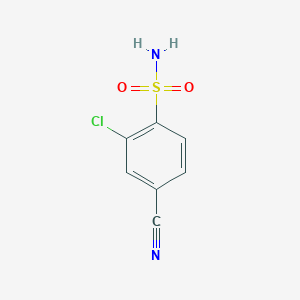
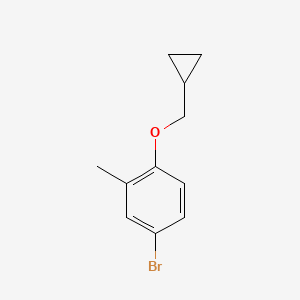
![2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400974.png)
![2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400975.png)
![(2-Methylpropyl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400976.png)

